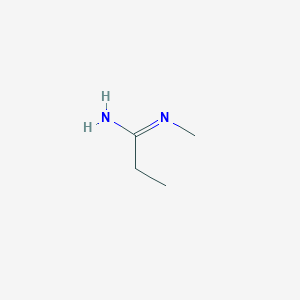
(1E)-N'-Methylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N’-Methylpropanimidamide is an organic compound with the molecular formula C4H10N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Methylpropanimidamide typically involves the reaction of propionitrile with methylamine under specific conditions. The reaction can be carried out in the presence of a catalyst such as sodium methoxide. The general reaction scheme is as follows:
CH3CH2CN+CH3NH2→CH3CH2C(=NH)NHCH3
Industrial Production Methods
Industrial production of (1E)-N’-Methylpropanimidamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N’-Methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of propionamide or propionitrile.
Reduction: Formation of N-methylpropanamine.
Substitution: Formation of various substituted imidamides.
Applications De Recherche Scientifique
(1E)-N’-Methylpropanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1E)-N’-Methylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanimidamide: The parent compound without the methyl substitution.
N-Methylacetamidine: A similar compound with an acetamidine group instead of propanimidamide.
N-Methylformamidine: A related compound with a formamidine group.
Uniqueness
(1E)-N’-Methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom enhances its stability and alters its interaction with molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
139614-17-8 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
N'-methylpropanimidamide |
InChI |
InChI=1S/C4H10N2/c1-3-4(5)6-2/h3H2,1-2H3,(H2,5,6) |
Clé InChI |
SVKQJKDFMLYPSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
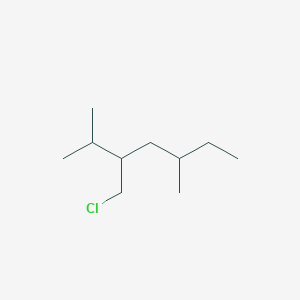
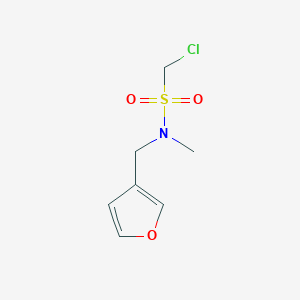
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
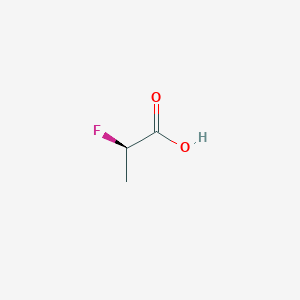
![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
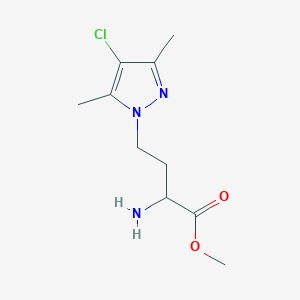
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
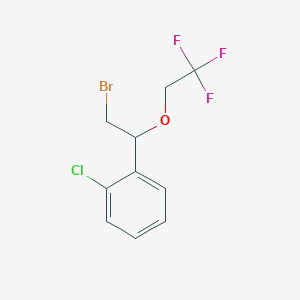
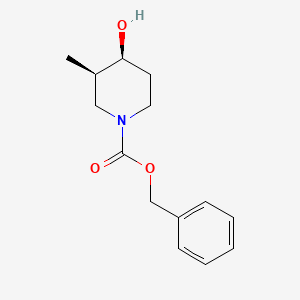
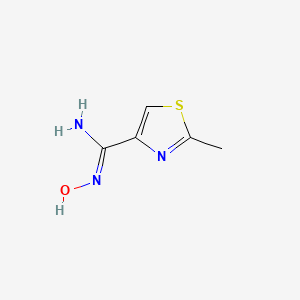
![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
